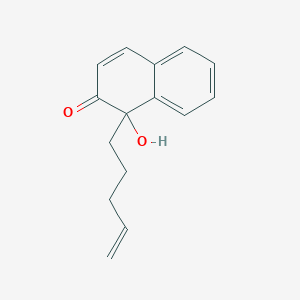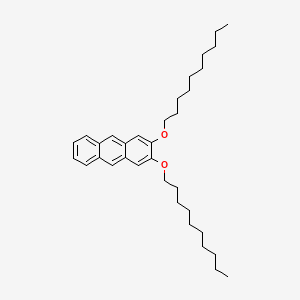
Anthracene, 2,3-bis(decyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene, 2,3-bis(decyloxy)- is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two decyloxy groups attached to the 2 and 3 positions of the anthracene core. The addition of these long alkyl chains enhances the solubility and alters the photophysical properties of the compound, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 2,3-bis(decyloxy)- typically involves the alkylation of anthracene derivatives. One common method is the Williamson ether synthesis, where anthracene-2,3-diol reacts with decyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bonds .
Industrial Production Methods
While specific industrial production methods for anthracene, 2,3-bis(decyloxy)- are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Anthracene, 2,3-bis(decyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions often employ catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce alkyl or acyl groups onto the anthracene core .
Applications De Recherche Scientifique
Anthracene, 2,3-bis(decyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a probe in photophysical studies due to its luminescent properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism by which anthracene, 2,3-bis(decyloxy)- exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in optoelectronic applications. In biological systems, its mechanism of action may involve interactions with cellular membranes or specific molecular targets, although detailed studies are still required to fully elucidate these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene, 2,3-bis(hexadecyloxy)-: Similar structure but with longer alkyl chains, affecting solubility and photophysical properties.
Anthracene, 2,3-bis(octyloxy)-: Shorter alkyl chains compared to decyloxy, leading to different solubility and electronic characteristics.
Anthracene, 2,3-bis(phenylethynyl)-: Substituted with phenylethynyl groups, significantly altering its electronic properties and applications.
Uniqueness
Anthracene, 2,3-bis(decyloxy)- is unique due to the specific length of its alkyl chains, which provides a balance between solubility and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a luminescent probe in scientific research .
Propriétés
Numéro CAS |
134589-26-7 |
|---|---|
Formule moléculaire |
C34H50O2 |
Poids moléculaire |
490.8 g/mol |
Nom IUPAC |
2,3-didecoxyanthracene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-19-23-35-33-27-31-25-29-21-17-18-22-30(29)26-32(31)28-34(33)36-24-20-16-14-12-10-8-6-4-2/h17-18,21-22,25-28H,3-16,19-20,23-24H2,1-2H3 |
Clé InChI |
IGLNPUKXMDPAAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC2=CC3=CC=CC=C3C=C2C=C1OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



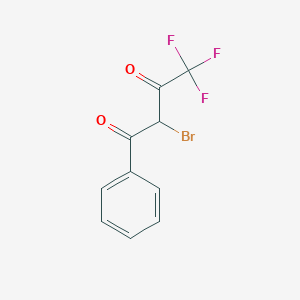

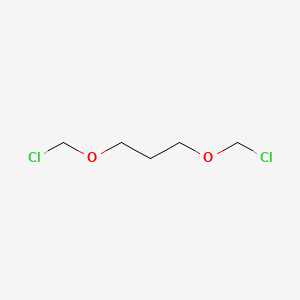
![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)


![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)


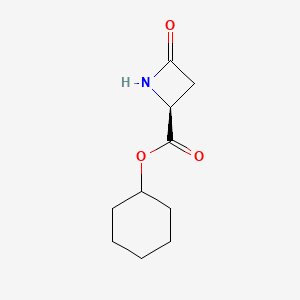
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
![2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14267065.png)
